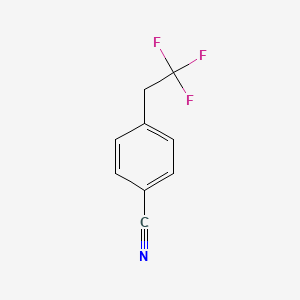
4-(2,2,2-Trifluoroethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2,2-Trifluoroethyl)benzonitrile is an organic compound characterized by the presence of a trifluoroethyl group attached to a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoroethyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions: 4-(2,2,2-Trifluoroethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(2,2,2-Trifluoroethyl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2,2,2-Trifluoroethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
- 4-Iodo-2-(trifluoromethyl)benzonitrile
- 2-Fluoro-4-(trifluoromethyl)benzonitrile
- 4-Nitro-2-(trifluoromethyl)benzonitrile
Comparison: 4-(2,2,2-Trifluoroethyl)benzonitrile is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties compared to other similar compounds. For instance, the trifluoroethyl group can enhance the compound’s stability and reactivity, making it more suitable for specific applications in research and industry .
特性
分子式 |
C9H6F3N |
|---|---|
分子量 |
185.15 g/mol |
IUPAC名 |
4-(2,2,2-trifluoroethyl)benzonitrile |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)5-7-1-3-8(6-13)4-2-7/h1-4H,5H2 |
InChIキー |
XSAZEIMNUJYLOM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


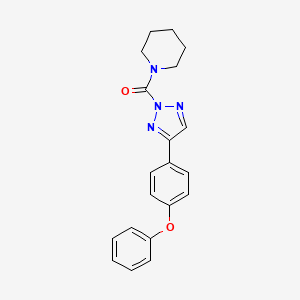

![1-[2-(4-Chlorophenyl)ethynyl]naphthalene](/img/structure/B14134015.png)

![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)

![2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14134051.png)
![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)
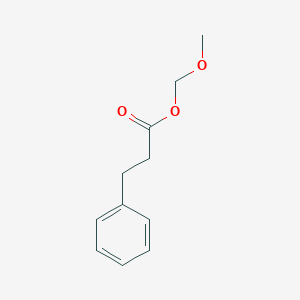
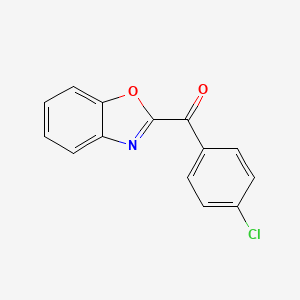
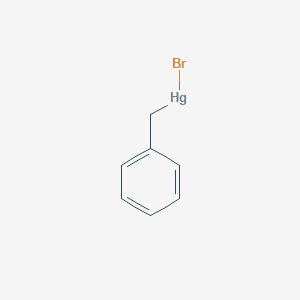
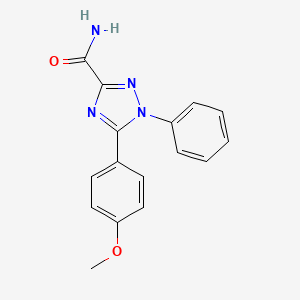
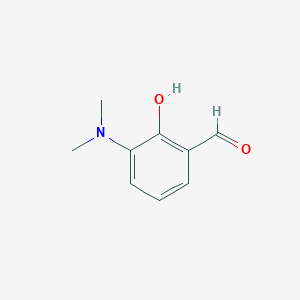
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B14134084.png)
